molecular formula C10H6N2O5 B14557643 2H-1,3-Oxazine-2,4(3H)-dione, 6-(4-nitrophenyl)- CAS No. 61761-14-6

2H-1,3-Oxazine-2,4(3H)-dione, 6-(4-nitrophenyl)-

Cat. No.: B14557643
CAS No.: 61761-14-6
M. Wt: 234.16 g/mol
InChI Key: BKUVZTRETPZUQM-UHFFFAOYSA-N
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Description

2H-1,3-Oxazine-2,4(3H)-dione, 6-(4-nitrophenyl)- is a heterocyclic compound that features both an oxazine ring and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1,3-Oxazine-2,4(3H)-dione, 6-(4-nitrophenyl)- typically involves the reaction of an appropriate precursor with a nitrophenyl derivative under controlled conditions. One common method involves the use of a copper(I) catalyzed one-pot reaction of various aromatic aldehydes with a suitable oxazine precursor . The reaction conditions often include the use of solvents such as t-butanol and water, and the reaction is carried out at room temperature for a specified duration.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2H-1,3-Oxazine-2,4(3H)-dione, 6-(4-nitrophenyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The compound can participate in substitution reactions where the nitrophenyl group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas or sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro-derivatives, reduction may produce amine derivatives, and substitution reactions can result in a variety of functionalized oxazine compounds.

Scientific Research Applications

2H-1,3-Oxazine-2,4(3H)-dione, 6-(4-nitrophenyl)- has several scientific research applications:

Mechanism of Action

The mechanism by which 2H-1,3-Oxazine-2,4(3H)-dione, 6-(4-nitrophenyl)- exerts its effects involves interactions with molecular targets and pathways. For instance, its derivatives may interact with enzymes or receptors, leading to inhibition or activation of specific biological processes. The exact mechanism depends on the specific derivative and its target.

Comparison with Similar Compounds

Similar Compounds

    2H-1,3-Oxazine-2,4(3H)-dione, 6-(4-methylphenyl)-: Similar structure but with a methyl group instead of a nitro group.

    2H-1,3-Oxazine-2,4(3H)-dione, 6-(4-chlorophenyl)-: Contains a chlorine atom instead of a nitro group.

    2H-1,3-Oxazine-2,4(3H)-dione, 6-(4-aminophenyl)-: Features an amine group instead of a nitro group.

Uniqueness

The presence of the nitrophenyl group in 2H-1,3-Oxazine-2,4(3H)-dione, 6-(4-nitrophenyl)- imparts unique electronic and steric properties, making it distinct from its analogs

Properties

CAS No.

61761-14-6

Molecular Formula

C10H6N2O5

Molecular Weight

234.16 g/mol

IUPAC Name

6-(4-nitrophenyl)-1,3-oxazine-2,4-dione

InChI

InChI=1S/C10H6N2O5/c13-9-5-8(17-10(14)11-9)6-1-3-7(4-2-6)12(15)16/h1-5H,(H,11,13,14)

InChI Key

BKUVZTRETPZUQM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=O)NC(=O)O2)[N+](=O)[O-]

Origin of Product

United States

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